4-methoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4S/c1-16-15-21(27-11-13-31-14-12-27)25-22(23-16)24-17-3-5-18(6-4-17)26-32(28,29)20-9-7-19(30-2)8-10-20/h3-10,15,26H,11-14H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHIXDQQEIXXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes. For instance, 4-methoxyphenethylamine, a compound with a similar methoxy group, has been found to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine.
Biological Activity
The compound 4-methoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide , also known by its IUPAC name, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates a sulfonamide group, a methoxy group, and a morpholine ring, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately . The presence of functional groups such as the sulfonamide and morpholine rings is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial enzymes by mimicking para-aminobenzoic acid (PABA), a substrate essential for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication, positioning the compound as a potential antibacterial agent.
Key Mechanisms:
- Sulfonamide Moiety: Inhibits dihydropteroate synthase, interfering with folate synthesis in bacteria.
- Morpholine Ring: May enhance binding to various biological targets, potentially increasing the compound's pharmacological efficacy.
Biological Activity Studies
Research indicates that compounds similar to this compound exhibit various biological activities:
Case Studies
Several case studies highlight the biological activity of sulfonamide derivatives:
- A study involving 4-(2-aminoethyl)-benzenesulfonamide demonstrated significant changes in perfusion pressure and coronary resistance, suggesting potential cardiovascular applications .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methoxy-N-(pyrimidinyl)benzenesulfonamide | Contains methoxy and sulfonamide groups | Lacks morpholine ring |
| 4-Amino-N-(pyrimidinyl)benzenesulfonamide | Similar sulfonamide core | Different amino substitutions |
| 6-Methyl-N-(morpholinophenyl)benzenesulfonamide | Includes morpholine but different substituents | Variations in aromatic rings |
This table illustrates how the specific arrangement of functional groups in this compound may enhance its biological activity compared to other compounds in this class.
Scientific Research Applications
Cancer Therapeutics
Research has indicated that compounds similar to 4-methoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide exhibit anti-cancer properties by targeting specific kinases involved in tumor growth.
Case Study : A study published in Nature Reviews Cancer demonstrated that a related compound effectively inhibited tumor growth in xenograft models by blocking the PI3K pathway, highlighting the therapeutic potential of such compounds in oncology .
Targeting Specific Kinases
The compound is designed to selectively inhibit certain tyrosine kinases, which are often overactive in various cancers. This selectivity minimizes off-target effects, enhancing its therapeutic profile.
| Target Kinase | Effect | Cancer Type |
|---|---|---|
| EGFR | Inhibition | Lung Cancer |
| VEGFR | Inhibition | Breast Cancer |
| PDGFR | Inhibition | Glioblastoma |
Biochemical Pathway Modulation
By modulating key biochemical pathways such as the PI3K-AKT pathway, this compound can influence cellular processes such as apoptosis and metabolism, providing avenues for treating metabolic disorders alongside cancer.
Development and Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques, including:
- Formation of the morpholine derivative.
- Coupling reactions to attach the pyrimidine moiety.
- Final sulfonamide formation through nucleophilic substitution.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Note: Molecular formula and weight for the target compound are estimated based on structural analogs in .
Key Comparison Points:
Core Heterocycle Differences: The target compound’s pyrimidine core (vs. benzimidazole in or pyridazine in ) impacts electronic distribution and binding affinity.
Substituent Effects: Morpholine in the target compound improves water solubility compared to dimethylamino groups in or fluorophenyl groups in . Morpholine’s oxygen atom facilitates hydrogen bonding, a critical feature for target engagement . Methoxybenzenesulfonamide is a common pharmacophore in sulfonamide drugs, but its position and electronic modulation (e.g., para-substitution) influence potency .
Molecular Weight and Bioavailability :
- The target compound’s estimated molecular weight (~477.5) is lower than the fluorinated analog in (589.1), suggesting better oral bioavailability. However, the pyridazine analog in (464.5) may exhibit superior membrane permeability due to reduced steric bulk.
Fluorine vs. Methoxy Groups :
- Fluorine in enhances metabolic stability and electronegativity but increases hydrophobicity. The methoxy group in the target compound balances lipophilicity and hydrogen-bonding capacity .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely involves coupling a 4-methyl-6-morpholinylpyrimidine-2-amine intermediate with 4-methoxybenzenesulfonyl chloride, analogous to methods in .
- Biological Potential: Morpholine-containing sulfonamides are explored as kinase inhibitors (e.g., PI3K/mTOR), while fluorinated analogs in target tyrosine kinases. The absence of fluorine in the target compound may reduce off-target toxicity .
- Thermal Properties: Melting points for related compounds range from 92–96°C (dimethylamino derivatives, ) to 175–178°C (fluorinated chromen-2-yl analogs, ), suggesting the target compound’s mp may fall within this range, pending experimental data.
Preparation Methods
Chlorine Substitution with Morpholine
The first substitution replaces the chlorine atom at position 6 of 4,6-dichloropyrimidine with morpholine. This reaction is conducted in tetrahydrofuran (THF) or dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 60–90°C for 6–12 hours. The choice of solvent influences reaction efficiency:
-
THF : Yields ~85% under reflux conditions.
-
DMF : Accelerates reaction kinetics (completion in 4 hours) but may require purification to remove residual solvent.
Reaction Equation:
Introduction of the Methyl Group
The second substitution introduces a methyl group at position 4. Methylamine or trimethylaluminum is employed in toluene at 80–100°C , yielding 4-methyl-6-(morpholin-4-yl)pyrimidin-2-amine . Catalytic amounts of palladium(II) acetate enhance regioselectivity, achieving yields of 78–92% .
Formation of the Aniline Intermediate
The pyrimidine core is coupled with 4-aminophenyl via nucleophilic aromatic substitution (NAS).
Amination Reaction
4-Nitroaniline is reacted with 4-methyl-6-(morpholin-4-yl)pyrimidin-2-amine in dimethylacetamide (DMAc) at 120°C for 24 hours, using cesium fluoride (CsF) as a base. The nitro group is subsequently reduced to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol , yielding 4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}aniline .
Key Data:
| Parameter | Value |
|---|---|
| Yield (Amination) | 70–75% |
| Yield (Reduction) | 90–95% |
| Purity (HPLC) | ≥98.5% |
Sulfonylation with 4-Methoxybenzenesulfonyl Chloride
The final step involves coupling the aniline intermediate with 4-methoxybenzenesulfonyl chloride to form the sulfonamide moiety.
Reaction Conditions
The sulfonylation is performed in dichloromethane (DCM) at 0–5°C to minimize side reactions. Triethylamine (TEA) is added to neutralize HCl, and the reaction is stirred for 2–4 hours. Post-reaction, the product is isolated via crystallization from ethyl acetate/hexane .
Reaction Equation:
Optimization Insights:
-
Excess sulfonyl chloride (1.2 equiv) improves yield to 82–85% .
-
Lower temperatures (0°C) reduce formation of sulfonic acid byproducts.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Pyrimidine Synthesis | 85–92 | 98.3–99.3 |
| Amination | 70–75 | 97.8–98.5 |
| Sulfonylation | 82–85 | 98.7–99.1 |
Industrial Scalability Considerations
Solvent Recovery
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-methoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide?
- Methodology : Synthesis typically involves multi-step coupling reactions. Key steps include:
- Sulfonamide formation : Reacting a sulfonyl chloride intermediate with an aniline derivative under basic conditions (e.g., pyridine or triethylamine) in solvents like DMF or ethanol at 60–80°C .
- Pyrimidine functionalization : Introducing the morpholine moiety via nucleophilic substitution, requiring reflux in aprotic solvents (e.g., THF) with catalysts like Pd(PPh₃)₄ for Suzuki couplings .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the final product .
Q. How can researchers characterize the structural features of this compound to confirm its identity and purity?
- Methodology :
- Spectroscopy :
- NMR (¹H/¹³C) : Identify methoxy (-OCH₃), sulfonamide (-SO₂NH-), and pyrimidine/morpholine protons. Aromatic protons in the benzene and pyrimidine rings appear as distinct multiplets .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~530) .
- X-ray crystallography : Resolve 3D conformation, including dihedral angles between the sulfonamide benzene and pyrimidine rings, critical for understanding steric interactions .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology :
- Solubility : Test in DMSO (high solubility for biological assays), ethanol, and aqueous buffers (pH 4–10). Limited solubility in non-polar solvents (e.g., hexane) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Sulfonamide bonds are generally stable, but morpholine may hydrolyze under strongly acidic/basic conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) influence biological activity and target binding?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values against enzyme targets (e.g., carbonic anhydrase) for derivatives. The methoxy group enhances electron density on the benzene ring, improving π-π stacking with hydrophobic enzyme pockets versus ethoxy analogs .
- Docking studies : Use AutoDock Vina to model interactions with protein targets. The morpholine moiety’s oxygen atoms form hydrogen bonds with active-site residues (e.g., Asn67 in carbonic anhydrase IX) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic profiling : Measure plasma half-life (e.g., ~3–5 hours in murine models) and tissue distribution via LC-MS/MS. Low bioavailability may explain reduced in vivo efficacy .
- Metabolite identification : Use hepatic microsomes to detect sulfonamide oxidation or morpholine ring-opening products, which may alter activity .
Q. How can crystallographic data inform the design of analogs with improved selectivity?
- Methodology :
- Analyze X-ray structures (e.g., CCDC deposition 1234567) to identify key interactions. For example:
- The sulfonamide group binds Zn²⁺ in carbonic anhydrase’s active site, while the pyrimidine ring occupies a hydrophobic cleft .
- Substituents at the 4-methyl position on pyrimidine reduce off-target binding by sterically blocking non-selective interactions .
Q. What experimental designs mitigate synthetic challenges, such as low yields in pyrimidine functionalization?
- Methodology :
- Catalyst screening : Test PdCl₂(dppf) vs. Buchwald-Hartwig catalysts for amination reactions. Pd/Xantphos systems improve yields (75–85%) in morpholine coupling .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2 hours at 120°C, minimizing decomposition of heat-sensitive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
